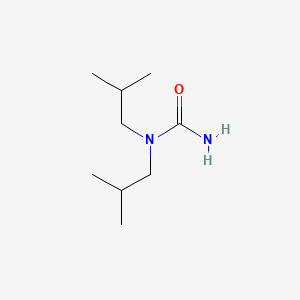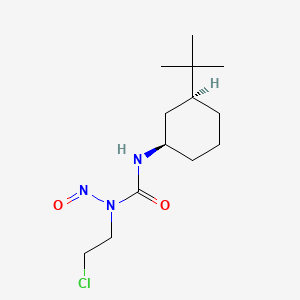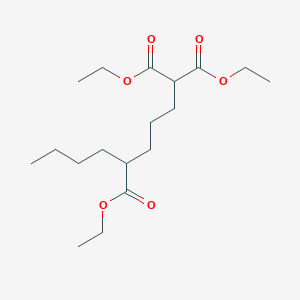
Triethyl nonane-1,1,5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl nonane-1,1,5-tricarboxylate is an organic compound with the molecular formula C18H32O6. It is a tricarboxylate ester, meaning it contains three ester functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyl nonane-1,1,5-tricarboxylate typically involves the esterification of nonane-1,1,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl nonane-1,1,5-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield nonane-1,1,5-tricarboxylic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, at elevated temperatures.
Reduction: Performed using reducing agents like lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Hydrolysis: Nonane-1,1,5-tricarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Nonane-1,1,5-tricarbinol and ethanol.
Wissenschaftliche Forschungsanwendungen
Triethyl nonane-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of triethyl nonane-1,1,5-tricarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl 1,3,5-benzenetricarboxylate: Another tricarboxylate ester with a benzene ring instead of a nonane chain.
Triethyl methanetricarboxylate: A tricarboxylate ester with a methane backbone
Uniqueness
Triethyl nonane-1,1,5-tricarboxylate is unique due to its nonane backbone, which imparts different physical and chemical properties compared to similar compounds with aromatic or shorter aliphatic backbones. This uniqueness makes it suitable for specific applications where other tricarboxylate esters may not be as effective .
Eigenschaften
CAS-Nummer |
79333-27-0 |
|---|---|
Molekularformel |
C18H32O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
triethyl nonane-1,1,5-tricarboxylate |
InChI |
InChI=1S/C18H32O6/c1-5-9-11-14(16(19)22-6-2)12-10-13-15(17(20)23-7-3)18(21)24-8-4/h14-15H,5-13H2,1-4H3 |
InChI-Schlüssel |
WBFVIJMDAYUFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
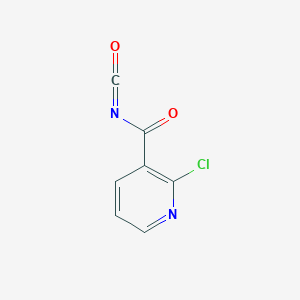
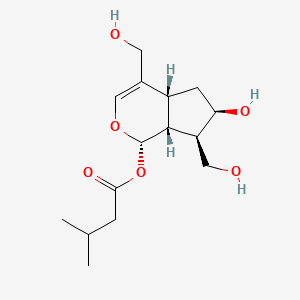

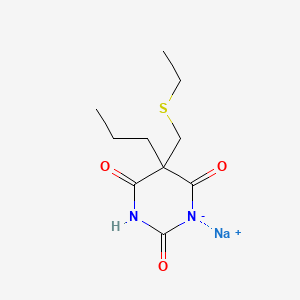
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
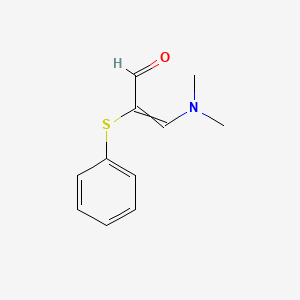
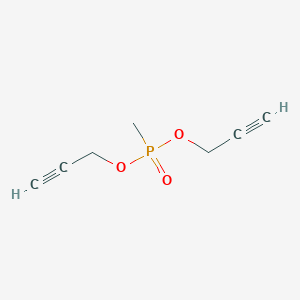

![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)

